molecular formula C19H23FN2O B5840780 1-(2-Ethoxyphenyl)-4-[(4-fluorophenyl)methyl]piperazine

1-(2-Ethoxyphenyl)-4-[(4-fluorophenyl)methyl]piperazine

Cat. No.: B5840780
M. Wt: 314.4 g/mol
InChI Key: RUJFKHZFIFEBAM-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-4-[(4-fluorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-4-[(4-fluorophenyl)methyl]piperazine typically involves the reaction of 1-(2-ethoxyphenyl)piperazine with 4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-4-[(4-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or organic solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-4-[(4-fluorophenyl)methyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-4-[(4-fluorophenyl)methyl]piperazine
  • 1-(2-Ethoxyphenyl)-4-[(4-chlorophenyl)methyl]piperazine
  • 1-(2-Ethoxyphenyl)-4-[(4-bromophenyl)methyl]piperazine

Uniqueness

1-(2-Ethoxyphenyl)-4-[(4-fluorophenyl)methyl]piperazine is unique due to the presence of both ethoxy and fluorophenyl groups, which can impart distinct physicochemical properties and biological activities compared to other similar compounds. These structural differences can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-4-[(4-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O/c1-2-23-19-6-4-3-5-18(19)22-13-11-21(12-14-22)15-16-7-9-17(20)10-8-16/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJFKHZFIFEBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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